molecular formula C12H20Cl2N2O B6208121 3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride CAS No. 2703780-67-8

3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride

Cat. No. B6208121
CAS RN: 2703780-67-8
M. Wt: 279.2
InChI Key:
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Description

3-(Oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride, commonly known as OPPAD, is a synthetic compound that has been used in a variety of scientific research applications. OPPAD is a derivative of the naturally occurring amino acid proline, and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

OPPAD has been used in a variety of scientific research applications. OPPAD has been used as a model compound for studying the structure-activity relationship of proline derivatives, as a tool for investigating the interaction between proline and other molecules, and as a probe for studying the mechanism of action of proline-containing peptides. OPPAD has also been used in studies of the pharmacology of proline-containing peptides, and in studies of the structure-activity relationship of proline-containing peptides.

Mechanism of Action

OPPAD has been found to interact with several proteins and receptors. OPPAD has been found to interact with the GABA-A receptor, and to modulate the activity of this receptor. OPPAD has also been found to interact with the 5-HT3 receptor, and to modulate the activity of this receptor. OPPAD has also been found to interact with the opioid receptor, and to modulate the activity of this receptor. Furthermore, OPPAD has been found to interact with the G-protein coupled receptor, and to modulate the activity of this receptor.
Biochemical and Physiological Effects
OPPAD has been found to have a variety of biochemical and physiological effects. OPPAD has been found to have anxiolytic, anticonvulsant, and antidepressant effects. OPPAD has also been found to have anti-inflammatory and analgesic effects. OPPAD has also been found to have neuroprotective and neuroregenerative effects. Furthermore, OPPAD has been found to have cardioprotective and cardioregenerative effects.

Advantages and Limitations for Lab Experiments

OPPAD has several advantages for use in laboratory experiments. OPPAD is relatively easy to synthesize, and can be synthesized in a laboratory setting. OPPAD is also relatively stable, and can be stored for long periods of time. Furthermore, OPPAD has been found to have a wide range of biochemical and physiological effects, making it a useful tool for studying these effects.
The main limitation of OPPAD is that it is a synthetic compound, and may not be as biologically relevant as naturally occurring compounds. Furthermore, OPPAD may not be as effective as naturally occurring compounds in certain applications.

Future Directions

The future directions for OPPAD include further research into its biochemical and physiological effects, further research into its mechanism of action, further research into its use as a model compound for investigating the structure-activity relationship of proline derivatives, and further research into its potential therapeutic applications. Furthermore, further research into the use of OPPAD as a tool for investigating the interaction between proline and other molecules, and further research into its use as a probe for studying the mechanism of action of proline-containing peptides may be beneficial. Finally, further research into the use of OPPAD in studies of the pharmacology of proline-containing peptides, and further research into its use in studies of the structure-activity relationship of proline-containing peptides may be beneficial.

Synthesis Methods

OPPAD can be synthesized by a two-step process. The first step involves the reaction of 3-(oxolan-3-yl)-1-pyridin-3-yl)propan-1-amine with a strong acid, such as hydrochloric acid, in an organic solvent. This reaction results in the formation of the dihydrochloride salt of OPPAD. The second step involves the removal of the dihydrochloride salt by precipitation or extraction. This two-step process is relatively simple and can be completed in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine dihydrochloride involves the reaction of 3-bromopropionitrile with pyridine-3-carbaldehyde to form 3-(pyridin-3-yl)propanenitrile. This intermediate is then reacted with oxirane to form 3-(oxolan-3-yl)propanenitrile, which is subsequently reduced to 3-(oxolan-3-yl)propan-1-amine. The final step involves the reaction of the amine with hydrochloric acid to form the dihydrochloride salt of the target compound.", "Starting Materials": [ "3-bromopropionitrile", "pyridine-3-carbaldehyde", "oxirane", "hydrochloric acid" ], "Reaction": [ "Step 1: Reaction of 3-bromopropionitrile with pyridine-3-carbaldehyde in the presence of a base such as potassium carbonate to form 3-(pyridin-3-yl)propanenitrile.", "Step 2: Reaction of 3-(pyridin-3-yl)propanenitrile with oxirane in the presence of a Lewis acid catalyst such as zinc chloride to form 3-(oxolan-3-yl)propanenitrile.", "Step 3: Reduction of 3-(oxolan-3-yl)propanenitrile using a reducing agent such as lithium aluminum hydride to form 3-(oxolan-3-yl)propan-1-amine.", "Step 4: Reaction of 3-(oxolan-3-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt of 3-(oxolan-3-yl)-1-(pyridin-3-yl)propan-1-amine." ] }

CAS RN

2703780-67-8

Molecular Formula

C12H20Cl2N2O

Molecular Weight

279.2

Purity

95

Origin of Product

United States

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